UNC0631

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce composé a une concentration inhibitrice (IC50) de 4 nM, ce qui le rend très efficace pour réduire la diméthylation de l'histone H3 sur la lysine 9 (H3K9me2) dans diverses lignées cellulaires . UNC 0631 est principalement utilisé dans la recherche scientifique pour étudier les modifications épigénétiques et leurs implications dans divers processus biologiques et maladies .

Applications De Recherche Scientifique

UNC 0631 has a wide range of applications in scientific research, particularly in the fields of epigenetics, cancer biology, and drug discovery:

Epigenetics: UNC 0631 is used to study the role of histone methylation in gene expression and chromatin structure. By inhibiting G9a, researchers can investigate the effects of reduced H3K9me2 levels on various biological processes.

Cancer Biology: The compound is used to explore the role of G9a in cancer progression and metastasis. Studies have shown that G9a inhibition can reduce the proliferation and migration of cancer cells.

Drug Discovery: UNC 0631 serves as a lead compound for the development of new drugs targeting histone methyltransferases. Its high potency and selectivity make it an attractive candidate for further optimization.

Mécanisme D'action

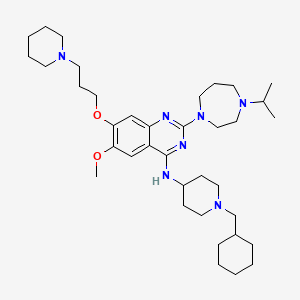

UNC0631, also known as “N-(1-(cyclohexylmethyl)piperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine”, is a potent inhibitor with a wide range of applications in biochemical research .

Target of Action

This compound primarily targets the histone methyltransferase G9a (KMT1C or EHMT2) . G9a is an enzyme that catalyzes the transfer of methyl groups to the lysine residues of histone proteins, specifically histone H3 at lysine 9 (H3K9). This methylation is a key epigenetic modification associated with gene silencing .

Mode of Action

This compound acts by inhibiting the activity of G9a, thereby reducing the levels of H3K9 methylation . The IC50 value of this compound for G9a is 4 nM, indicating its high potency .

Biochemical Pathways

The inhibition of G9a by this compound affects the methylation status of H3K9, which in turn influences the chromatin structure and gene expression. This can lead to changes in various cellular processes, including cell differentiation, proliferation, and survival .

Pharmacokinetics

It is mentioned that this compound has improved lipophilicity, which could potentially enhance its bioavailability .

Result of Action

This compound effectively reduces the levels of H3K9me2 in various cell lines, including MDA-MB-231, MCF7, PC3, 22RV1, HCT116 wt, HCT 116 p53, and IMR90 . This indicates that this compound can alter the epigenetic landscape of cells, potentially affecting gene expression and cellular functions .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'UNC 0631 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Le composé final est obtenu par une série de réactions, notamment l'alkylation, la cyclisation et l'amination. La voie de synthèse détaillée est la suivante :

Alkylation : La première étape implique l'alkylation d'un dérivé de la quinazoline avec un agent alkylant approprié.

Cyclisation : Le produit alkylé subit une cyclisation pour former un cycle diazépane.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de l'UNC 0631 ne soient pas largement documentées, la synthèse suit généralement les mêmes principes que la préparation à l'échelle du laboratoire, avec des optimisations pour la production à grande échelle. Cela comprend l'utilisation de réacteurs automatisés, de conditions de réaction optimisées et de techniques de purification pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : UNC 0631 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les amines et les groupes méthoxy .

Réactifs et conditions courants :

Oxydation : L'UNC 0631 peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions contrôlées.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols dans des conditions basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule .

4. Applications de la recherche scientifique

L'UNC 0631 a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de l'épigénétique, de la biologie du cancer et de la découverte de médicaments :

Epigénétique : L'UNC 0631 est utilisé pour étudier le rôle de la méthylation des histones dans l'expression des gènes et la structure de la chromatine. En inhibant G9a, les chercheurs peuvent étudier les effets de la réduction des niveaux de H3K9me2 sur divers processus biologiques.

Biologie du cancer : Le composé est utilisé pour explorer le rôle de G9a dans la progression du cancer et les métastases. Des études ont montré que l'inhibition de G9a peut réduire la prolifération et la migration des cellules cancéreuses.

Découverte de médicaments : L'UNC 0631 sert de composé de tête pour le développement de nouveaux médicaments ciblant les méthyltransférases des histones. Sa haute puissance et sa sélectivité en font un candidat intéressant pour une optimisation supplémentaire.

5. Mécanisme d'action

L'UNC 0631 exerce ses effets en inhibant sélectivement la méthyltransférase des histones G9a. Cette enzyme est responsable de la diméthylation de l'histone H3 sur la lysine 9 (H3K9me2), une modification associée à la répression transcriptionnelle. En inhibant G9a, l'UNC 0631 réduit les niveaux de H3K9me2, ce qui entraîne des changements dans la structure de la chromatine et l'expression des gènes. Le composé se lie au site actif de G9a, empêchant le transfert de groupes méthyle aux substrats histoniques.

Comparaison Avec Des Composés Similaires

L'UNC 0631 est unique dans sa haute puissance et sa sélectivité pour G9a par rapport aux autres inhibiteurs de méthyltransférases des histones. Les composés similaires comprennent :

BIX-01294 : Un autre inhibiteur de G9a avec une puissance inférieure (IC50 = 1,7 μM) par rapport à l'UNC 0631.

UNC 0642 : Un dérivé de l'UNC 0631 avec des propriétés pharmacocinétiques améliorées et une puissance similaire.

A-366 : Un inhibiteur double de G9a et GLP avec une puissance modérée (IC50 = 3,3 nM pour G9a).

L'UNC 0631 se distingue par sa puissance exceptionnelle et sa faible toxicité cellulaire, ce qui en fait un outil précieux pour l'étude de la régulation épigénétique et le développement de nouvelles stratégies thérapeutiques.

Activité Biologique

Overview

UNC 0631 is a selective inhibitor of the protein lysine methyltransferase G9a (also known as KMT1C or EHMT2), which plays a crucial role in epigenetic regulation through the dimethylation of histone H3 at lysine 9 (H3K9me2). This compound has garnered attention for its potential therapeutic applications in various cancers and other diseases where G9a is implicated.

- Chemical Formula: C₃₇H₆₁N₇O₂

- Molecular Weight: 635.93 g/mol

- CAS Number: 1320288-19-4

- Solubility: >18.35 mg/mL in DMSO

UNC 0631 inhibits G9a with a reported IC50 value of 4 nM in biochemical assays, demonstrating high potency in reducing H3K9me2 levels across various cell lines. This inhibition leads to altered gene expression profiles associated with oncogenesis and other pathological conditions.

In Vitro Studies

In vitro studies have shown that UNC 0631 effectively reduces H3K9me2 levels in several cancer cell lines, including:

| Cell Line | IC50 (nM) |

|---|---|

| MDA-MB-231 | 25 |

| MCF7 | 18 |

| PC3 | 26 |

| 22RV1 | 24 |

| HCT116 (wt) | 51 |

| HCT116 (p53) | 72 |

| IMR90 | 46 |

Additionally, UNC 0631 exhibits low cytotoxicity with an IC50 of 2.8 μM in MDA-MB-231 cells, indicating a favorable toxicity profile for potential therapeutic use .

Role in Cancer Therapy

Recent studies have highlighted the role of G9a and its inhibitors in cancer therapy. For instance, inhibition of G9a by UNC 0631 has been shown to enhance apoptosis in liver cancer cells by upregulating BCL-G expression, which is critical for the apoptotic response following DNA damage . This suggests that targeting G9a may reverse resistance mechanisms in cancer cells.

Implications for Epigenetic Regulation

G9a is known to play a significant role in the epigenetic regulation of gene expression. Its inhibition can lead to the reactivation of silenced genes, potentially reversing the malignant phenotype of cancer cells. Studies indicate that UNC 0631's inhibition of G9a can affect various cellular processes, including differentiation and proliferation .

Selectivity and Off-Target Effects

UNC 0631 has been characterized for its selectivity against other methyltransferases, showing minimal activity against non-target enzymes at concentrations that effectively inhibit G9a. This selectivity is crucial for reducing potential off-target effects and enhancing therapeutic efficacy .

Propriétés

IUPAC Name |

N-[1-(cyclohexylmethyl)piperidin-4-yl]-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAXSWXKPQWHDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H61N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of UNC0631, and what are its downstream effects?

A1: this compound is a potent and selective inhibitor of the histone lysine methyltransferase G9a (EHMT2). [] G9a catalyzes the dimethylation of lysine 9 on histone H3 (H3K9me2), a histone modification frequently associated with gene silencing. [] By inhibiting G9a, this compound reduces H3K9me2 levels, potentially leading to the re-expression of silenced genes, including tumor suppressor genes. [] This epigenetic modulation has been linked to the inhibition of cell proliferation and the induction of apoptosis in various cancer cell lines. [, ]

Q2: How does the structure of this compound contribute to its activity as a G9a inhibitor?

A2: The structure of this compound, specifically the 7-aminoalkoxy-quinazoline core, is essential for its inhibitory activity against G9a. [] Through extensive structure-activity relationship (SAR) studies, researchers have identified key structural features that influence its potency and selectivity. [] For instance, modifications at the 7-position of the quinazoline ring significantly impact cell membrane permeability, influencing its cellular potency. [] These SAR studies have led to the development of this compound as a highly potent G9a inhibitor with improved cellular activity compared to earlier compounds like BIX01294. []

Q3: Has this compound demonstrated efficacy in any preclinical cancer models?

A3: Yes, this compound has shown promising results in preclinical studies. For example, it has demonstrated significant efficacy in inhibiting the growth of pancreatic cancer cells both in vitro and in vivo. [] Researchers observed synergistic effects when this compound was combined with a CHK1 inhibitor, LY2606368, leading to increased apoptosis and reduced tumor growth in a subcutaneous pancreatic cancer xenograft model. [] Additionally, this compound effectively inhibited breast cancer cell proliferation in vitro. [] These preclinical findings highlight the potential of this compound as a therapeutic agent, particularly in combination therapies.

Q4: How does this compound compare to other G9a inhibitors in terms of potency and selectivity?

A4: this compound stands out as a highly potent and selective G9a inhibitor compared to earlier compounds like BIX01294. [] Through iterative design and SAR studies, researchers significantly improved the cellular activity of this compound while maintaining its high in vitro potency. [] Studies have shown that this compound exhibits excellent potency in a variety of cell lines with a favorable separation of functional potency and cell toxicity. [] This improved profile makes this compound a promising candidate for further development as a potential therapeutic agent.

Q5: Are there any known biomarkers that could predict the efficacy of this compound in a clinical setting?

A5: While research on specific biomarkers for this compound efficacy is ongoing, some potential candidates emerge from its mechanism of action and preclinical findings. For instance, tumors with high G9a expression and consequently high H3K9me2 levels might be more susceptible to this compound treatment. [] Additionally, the expression of genes known to be silenced by G9a, such as tumor suppressor genes, could potentially serve as biomarkers for treatment response. Further research is necessary to validate and expand upon these potential biomarkers, which could ultimately enable personalized therapeutic approaches using this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.